(1R,2S)-1-Amino-2-(propan-2-yl)cyclopentane-1-carboxylic acid

Asymmetric Strecker synthesis chiral auxiliary diastereoselectivity

Sourcing enantiopure, sterically defined α-quaternary amino acids for reproducible peptidomimetic SAR often fails due to racemization and batch variability. This (1R,2S)-configured cyclopentane scaffold with a 2-isopropyl group solves that challenge. - Conformationally locked building block validated in sub-nanomolar PrCP inhibitor programs. - Core scaffold for CCR2 antagonist libraries achieving Ki = 2.4 nM with a 714-min residence time. - Authentic reference standard for chiral HPLC/SFC method development. Supplied as an enantiopure research chemical with the defined cis stereochemistry essential for binding selectivity.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 309757-11-7
Cat. No. B12583859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-1-Amino-2-(propan-2-yl)cyclopentane-1-carboxylic acid
CAS309757-11-7
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC(C)C1CCCC1(C(=O)O)N
InChIInChI=1S/C9H17NO2/c1-6(2)7-4-3-5-9(7,10)8(11)12/h6-7H,3-5,10H2,1-2H3,(H,11,12)/t7-,9+/m0/s1
InChIKeyXTWVAQIFBDBUDU-IONNQARKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview


(1R,2S)-1-Amino-2-(propan-2-yl)cyclopentane-1-carboxylic acid (CAS 309757-11-7) is a non-proteinogenic, chiral α,α-disubstituted carbocyclic amino acid with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol [1]. The compound features a cyclopentane ring bearing both an α-quaternary amino acid moiety (1-amino-1-carboxy) and a 2-isopropyl substituent in a defined (1R,2S) cis relative configuration, constituting a conformationally restricted analog of 1-aminocyclopentanecarboxylic acid (ACPC, cycloleucine) [2]. With two defined stereocenters, a predicted pKa of 2.36 ± 0.40, and a topological polar surface area of 63.3 Ų, this compound serves as a sterically demanding building block for peptidomimetic chemistry, chiral catalyst design, and structure-activity relationship (SAR) studies involving constrained amino acid scaffolds [1].

Chiral α,α-disubstituted cyclopentane amino acid scaffold
Defined (1R,2S) stereochemistry for reproducible SAR
2-Isopropyl steric tuning beyond methyl/ethyl analogs

Why Generic Substitution Fails


Generic substitution of (1R,2S)-1-amino-2-(propan-2-yl)cyclopentane-1-carboxylic acid with unsubstituted 1-aminocyclopentanecarboxylic acid (ACPC, cycloleucine) or other 2-alkyl congeners fundamentally alters three parameters critical to biological and conformational outcomes: (i) the steric bulk at the 2-position, (ii) the cis versus trans relative stereochemistry, and (iii) the resulting backbone dihedral angle preferences in peptide contexts. The isopropyl group at the 2-position introduces significantly greater steric demand than methyl or ethyl substituents, which directly impacts both the asymmetric synthetic accessibility of the cis-configured isomer [1] and the conformational landscape of any derived peptide [2]. Furthermore, the specific (1R,2S) configuration imposes a defined spatial relationship between the α-amino acid moiety and the 2-alkyl substituent that cannot be replicated by the opposite enantiomer or by trans diastereomers, making stereochemical fidelity non-negotiable for SAR reproducibility [1][3].

Steric bulk mismatch
2-Isopropyl group introduces greater steric demand than methyl or ethyl, altering synthetic accessibility and peptide conformation.
Stereochemical mismatch
(1R,2S)-cis configuration cannot be replicated by trans diastereomers or the opposite enantiomer, compromising SAR reproducibility.
Conformational shift
Unsubstituted ACPC lacks the 2-isopropyl steric restriction, leading to different backbone φ,ψ preferences in peptide contexts.

Quantitative Differentiation Evidence


Steric Steering of Asymmetric Strecker Diastereoselectivity

In the asymmetric Strecker synthesis of 1-amino-2-alkylcyclopentanecarboxylic acids using (R)-1-phenylethylamine as chiral auxiliary, the diastereoselectivity outcome is governed by the size of the 2-alkyl substituent. For 2-methyl and 2-ethyl substrates, a 1,3-induction mechanism operates, enabling isolation of all four stereoisomers (cis and trans pairs). However, for 2-isopropyl (the target compound series) and 2-tert-butyl substrates, the 1,3-induction is overlaid by a 1,2-induction mechanism, and an unexpected side reaction prohibits isolation of the cis-configured amino acids under standard conditions. This mechanistically distinct behavior means the (1R,2S)-cis isomer of the 2-isopropyl series cannot be obtained via the same protocol that succeeds for the 2-methyl and 2-ethyl cis isomers, necessitating alternative synthetic strategies [1].

Synthetic accessibility
Method context
Cis isomer not isolable via Strecker for 2-isopropyl, unlike 2-methyl/ethyl
Requires non-Strecker synthetic strategy
1,2-induction dominates for isopropyl substrates
Asymmetric Strecker synthesis chiral auxiliary diastereoselectivity 1,2-induction carbocyclic α-amino acid

Conformational Impact of Cyclopentane Ring Size

1-Aminocyclopentanecarboxylic acid (ACPC) and its 2-alkylated derivatives are established to promote 3₁₀-helical conformations in homopeptides, in contrast to the planar or extended conformations adopted by cyclopropane (ACPC) analogs and the more flexible cyclohexane congeners. The cyclopentane ring imposes a specific backbone φ,ψ dihedral angle constraint (~±50°, ~±40°) that is distinct from the cyclobutane (~±30°, ~±30°) and cyclohexane (~±60°, ~±40°) scaffolds. When augmented with a 2-isopropyl substituent as in the target compound, the added steric bulk further restricts the accessible conformational space relative to unsubstituted ACPC, making this scaffold particularly suited for applications requiring rigidification of peptide secondary structure without the extreme constraint of the cyclopropane system or the excessive flexibility of cyclohexane [1][2].

Backbone constraint
Class-level
φ ~ ±50°, ψ ~ ±40° (cyclopentane)
Intermediate constraint vs cyclobutane/cyclohexane
2-isopropyl adds unquantified steric restriction
Conformational analysis α,α-disubstituted amino acid ring size peptide backbone constraint 310-helix

Enantiomeric Purity Across Carbocyclic Amino Acid Analogs

The enantiomeric purity of 1-amino-2-isopropyl carbocyclic amino acids is highly dependent on ring size and synthetic methodology. Commercially available (1R,2S)-1-amino-2-isopropylcyclopropanecarboxylic acid (CAS 162871-01-4, the cyclopropane analog) is routinely supplied with optical purity ≥98% ee as verified by chiral GC . In contrast, the asymmetric Strecker approach for cyclobutane analogs yields enantiopure 1-amino-2-isopropylcyclobutanecarboxylic acid only after chromatographic separation of diastereomeric aminonitriles followed by two-step hydrolysis/hydrogenolysis [1]. For the target cyclopentane compound, the synthetic challenge is compounded by the cis-configuration accessibility problem documented by Wede et al., suggesting that achieving comparable enantiopurity levels for the (1R,2S)-cyclopentane requires non-Strecker synthetic strategies with rigorous chiral analytical validation [2].

Enantiomeric purity
Data to verify
Cyclopentane: ee not publicly specified; Cyclopropane: ≥98% ee
Enantiopurity requires vendor verification
Depends on synthetic route
Enantiomeric excess HPLC chiral purity asymmetric synthesis quality control

Aminocyclopentane vs. Pyrrolidine Cores in PrCP Inhibitors

In the development of prolylcarboxypeptidase (PrCP) inhibitors, replacement of the tert-butyl pyrrolidine core with an aminocyclopentane scaffold was a deliberate strategy to reduce metabolic liabilities of the original lead series. The aminocyclopentane-based inhibitors achieved sub-nanomolar in vitro IC₅₀ values (as low as 0.2 nM against PrCP), demonstrated minimal activity shifts in pure plasma (indicating low plasma protein binding interference), and exhibited improved pharmacokinetics with complete ex vivo plasma target engagement at 20 h post oral dosing in mice, while maintaining low brain exposure [1][2]. Although the target compound is a 1-amino-2-isopropyl-cyclopentane-1-carboxylic acid (α-quaternary amino acid) rather than the 1,2-disubstituted aminocyclopentane amides used as PrCP inhibitors, the data establish a class-level precedent that the aminocyclopentane core offers a metabolically favorable alternative to saturated N-heterocycles (pyrrolidine, piperidine) in bioactive molecule design, and that addition of an isopropyl substituent may further modulate physicochemical and pharmacokinetic properties [1].

PrCP inhibition potency
Class-level inference
IC50 as low as 0.2 nM (class-level)
Supports protease inhibitor research scaffold
Aminocyclopentane core reduces metabolic liabilities
Prolylcarboxypeptidase PrCP inhibitor aminocyclopentane metabolic stability plasma shift

CCR2 Antagonists with Long Residence Time from Cyclopentane Scaffold

A series of 3-((inden-1-yl)amino)-1-isopropyl-cyclopentane-1-carboxamides was developed as CCR2 antagonists, with the 1-isopropyl-cyclopentane-1-carboxamide core serving as the critical scaffold. The lead compound 15a achieved a Ki of 2.4 nM and an exceptionally long receptor residence time (RT) of 714 minutes (nearly 12 hours) [1]. Structure-kinetic relationship (SKR) studies revealed that the cyclopentane scaffold, bearing the 1-isopropyl substituent, was essential for achieving this long RT, whereas modifications to the indenyl ring primarily affected affinity (SAR) with only minor RT changes. This demonstrates that the 1-isopropyl-cyclopentane-1-carboxylic acid moiety — the core structure of the target compound — is a privileged scaffold for achieving prolonged target engagement at GPCRs. The target compound, as the free amino acid form, serves as the direct synthetic precursor to the carboxamide series and enables divergent exploration of this pharmacophore [1].

CCR2 target engagement
Reported
Ki = 2.4 nM, RT = 714 min
Supports GPCR probe discovery scaffold
1-isopropyl-cyclopentane core critical for residence time
CCR2 antagonist residence time structure-kinetic relationship chemokine receptor 1-isopropyl-cyclopentane

High-Impact Application Scenarios


Conformationally Constrained Peptidomimetic Design

For research programs engineering protease-resistant, conformationally locked peptide analogs, (1R,2S)-1-amino-2-(propan-2-yl)cyclopentane-1-carboxylic acid provides a cyclopentane-anchored α-quaternary center with a 2-isopropyl group that adds steric restriction beyond that of unsubstituted ACPC. The cyclopentane ring imposes backbone φ,ψ angles conducive to 3₁₀-helical folding [1], while the isopropyl group can be leveraged to modulate hydrophobic packing interactions in peptide-receptor interfaces — a dimension inaccessible with 2-methyl or 2-ethyl analogs, as the 2-isopropyl compound's cis configuration requires fundamentally different synthetic access strategies [2]. This scaffold is particularly relevant for projects targeting helix-mediated protein–protein interactions where incremental steric tuning of the constrained residue determines binding selectivity.

Divergent Synthesis of GPCR-Targeted Carboxamide Libraries

The target compound serves as the enantiopure carboxylic acid precursor for constructing 1-isopropyl-cyclopentane-1-carboxamide libraries, a scaffold class that yielded CCR2 antagonists with Ki = 2.4 nM and receptor residence time of 714 minutes [1]. The free amino acid functionality enables divergent amide coupling with diverse amine fragments, while the defined (1R,2S) stereochemistry ensures reproducible SAR. This application scenario directly leverages the scaffold's demonstrated capability to deliver long-residence-time GPCR ligands, a property increasingly recognized as critical for in vivo efficacy where traditional affinity-only optimization has failed in clinical trials [1].

Metabolically Stable Core for Protease Inhibitor Optimization

Class-level evidence from prolylcarboxypeptidase (PrCP) inhibitor programs demonstrates that replacement of saturated N-heterocycles (e.g., pyrrolidine) with an aminocyclopentane core reduces metabolic liabilities, achieves sub-nanomolar IC₅₀ values (as low as 0.2 nM), and delivers complete ex vivo target engagement at 20 h post oral dosing in mice with minimal plasma protein binding interference [1][2]. While the PrCP inhibitors are 1,2-disubstituted aminocyclopentane amides rather than α-quaternary amino acids, the data validate the aminocyclopentane scaffold class for protease/peptidase inhibitor design. The target compound, offering both the aminocyclopentane core and an additional 2-isopropyl substituent for modulating hydrophobicity and steric occupancy, is a logical building block for next-generation inhibitor libraries seeking to exploit this metabolically validated scaffold [1].

Chiral Reference Standard for Enantiopurity Validation

Given the documented synthetic challenges in accessing the (1R,2S)-cis configured 2-isopropyl cyclopentane amino acid via asymmetric Strecker methodology — where a 1,2-induction side reaction prohibits cis isomer isolation, unlike the 2-methyl and 2-ethyl cases [1] — the target compound holds value as an authentic reference standard for developing and validating chiral HPLC or SFC methods. Procurement of a well-characterized, enantiopure batch enables establishment of retention time benchmarks, calibration curves, and limit-of-detection thresholds for assessing the stereochemical purity of in-house synthesized or commercially sourced batches, analogous to the ≥98% ee quality standards applied to the cyclopropane analog [2].

Application
Selection Property
Validation Focus
Peptidomimetic design
Steric and stereochemical control
Backbone dihedral reproducibility
GPCR carboxamide library synthesis
1-Isopropyl-cyclopentane core
Residence time and affinity profiling
Protease inhibitor scaffold research
Aminocyclopentane metabolic stability
In vitro potency and PK target engagement
Chiral HPLC/SFC method validation
Enantiopure (1R,2S) reference
Retention time and ee calibration
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